Silicate (SiO32-)

Vue d'ensemble

Description

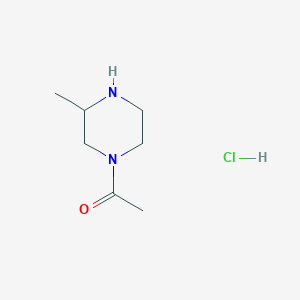

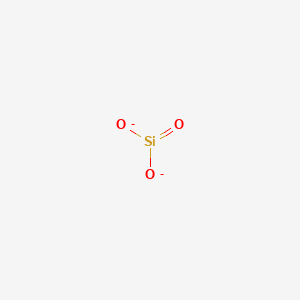

Silicate (SiO32-) is a polyatomic anion consisting of silicon and oxygen. It is a member of the silicate family, which includes various anions with silicon-oxygen tetrahedra. Silicates are abundant in the Earth’s crust and are found in minerals, rocks, and soils. They play a crucial role in various geological and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Silicate (SiO32-) can be synthesized through various methods. One common method involves the reaction of silicon dioxide (SiO2) with sodium carbonate (Na2CO3) at high temperatures. The reaction produces sodium silicate (Na2SiO3), which can then be dissolved in water to form silicate ions.

Industrial Production Methods

Industrially, silicates are produced by fusing an alkali metal carbonate with sand in an electric furnace at about 1400°C. This process yields sodium silicate, which can be further processed to obtain different forms of silicates. Another method involves the extraction of silica from natural sources such as quartz and quartzite, followed by its conversion to silicate through chemical reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Silicate (SiO32-) undergoes various chemical reactions, including:

Oxidation and Reduction: Silicates can participate in redox reactions, although they are generally more stable in their oxidized form.

Substitution: Silicate ions can undergo substitution reactions where other anions or cations replace the oxygen or silicon atoms.

Polymerization: Silicate ions can polymerize to form more complex structures, such as chains, sheets, or three-dimensional frameworks.

Common Reagents and Conditions

Common reagents used in silicate reactions include acids, bases, and other silicate compounds. Reaction conditions vary depending on the desired product and can range from ambient temperature to high-temperature processes.

Major Products

The major products formed from silicate reactions include various silicate minerals, such as olivine, pyroxene, and amphiboles. These minerals have diverse applications in geology, materials science, and industry.

Applications De Recherche Scientifique

Silicate (SiO32-) has numerous scientific research applications:

Chemistry: Silicates are used as catalysts, adsorbents, and in the synthesis of other compounds.

Biology: Silicates play a role in biomineralization processes and are studied for their potential in tissue engineering and regenerative medicine.

Medicine: Silicate-based materials are used in drug delivery systems, bone regeneration, and dental applications.

Industry: Silicates are used in the production of glass, ceramics, cement, and as additives in various industrial processes.

Mécanisme D'action

The mechanism of action of silicate (SiO32-) involves its interaction with other molecules and ions. Silicate ions can form strong bonds with metal cations, leading to the formation of stable structures. In biological systems, silicates can influence cell proliferation, differentiation, and mineralization processes. The molecular targets and pathways involved include various enzymes, receptors, and signaling molecules.

Comparaison Avec Des Composés Similaires

Silicate (SiO32-) can be compared with other silicate anions, such as orthosilicate (SiO44-), metasilicate (SiO32-), and pyrosilicate (Si2O76-). Each of these anions has unique structural and chemical properties. For example, orthosilicate has a simpler structure with isolated tetrahedra, while metasilicate forms chains, and pyrosilicate forms more complex structures. The uniqueness of silicate (SiO32-) lies in its versatility and ability to form various polymeric structures.

List of Similar Compounds

- Orthosilicate (SiO44-)

- Metasilicate (SiO32-)

- Pyrosilicate (Si2O76-)

Silicate (SiO32-) stands out due to its widespread occurrence and diverse applications in both natural and industrial processes.

Propriétés

IUPAC Name |

dioxido(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si/c1-4(2)3/q-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOAJNCLCKBIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Si-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165996 | |

| Record name | Silicate (SiO32-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.083 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15593-90-5 | |

| Record name | Silicate (SiO32-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate (SiO32-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)

![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)

![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)

![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)

![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)

![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)

![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)